

Technical Guide: Synthesis and Characterization of 4-(Bromomethyl)-2-methoxypyridine

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Compound of Interest

Compound Name: 4-(Bromomethyl)-2-methoxypyridine

Cat. No.: B176453

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-(bromomethyl)-2-methoxypyridine**, a key building block in medicinal chemistry and organic synthesis. This document details a plausible synthetic route, experimental protocols, and a summary of its physicochemical and spectroscopic properties. The information is presented to be a valuable resource for researchers in drug development and related fields.

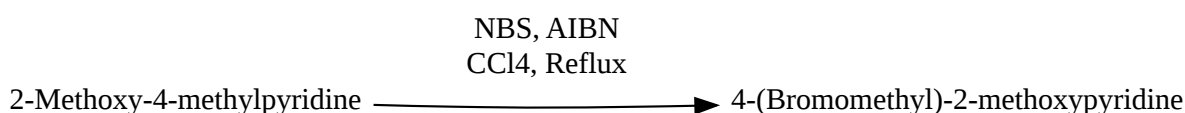
Introduction

4-(Bromomethyl)-2-methoxypyridine is a versatile bifunctional molecule containing a reactive bromomethyl group and a methoxy-substituted pyridine ring. This unique combination of functional groups makes it an important intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridine moiety is a common scaffold in drug discovery, and the ability to introduce substituents at the 4-position via the bromomethyl handle allows for the exploration of structure-activity relationships.

Synthesis of 4-(Bromomethyl)-2-methoxypyridine

The most direct and widely applicable method for the synthesis of **4-(bromomethyl)-2-methoxypyridine** is the radical bromination of 2-methoxy-4-methylpyridine at the benzylic position. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source, with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photochemical conditions.^{[1][2][3]}

Proposed Reaction Scheme



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Caption: Synthesis of **4-(Bromomethyl)-2-methoxypyridine**.

Experimental Protocol

This protocol is a general procedure based on established methods for benzylic bromination of picoline derivatives.^{[1][2][3]}

Materials:

- 2-Methoxy-4-methylpyridine
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

- Dichloromethane or ethyl acetate for extraction

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-4-methylpyridine (1.0 eq) in carbon tetrachloride.
- Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
- Heat the reaction mixture to reflux and maintain it under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with saturated sodium bicarbonate solution to quench any remaining acid.
- Separate the organic layer and wash it with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure **4-(bromomethyl)-2-methoxypyridine**.

Characterization of 4-(Bromomethyl)-2-methoxypyridine

The identity and purity of the synthesized **4-(bromomethyl)-2-methoxypyridine** can be confirmed by a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₈ BrNO[4][5]
Molecular Weight	202.05 g/mol [4][6]
Monoisotopic Mass	200.97893 Da[4][5]
Appearance	Expected to be a solid or oil
Boiling Point (Predicted)	250.2 ± 25.0 °C[4]

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of the target compound.

Ion	Predicted m/z
[M] ⁺	200.97838[5]
[M+H] ⁺	201.98621[5]
[M+Na] ⁺	223.96815[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for **4-(bromomethyl)-2-methoxypyridine** are not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

¹H NMR (Predicted):

Protons	Chemical Shift (δ, ppm)	Multiplicity
-CH ₂ Br	~ 4.5	Singlet
-OCH ₃	~ 3.9	Singlet
Pyridine-H (positions 3, 5, 6)	6.8 - 8.2	Multiplets

^{13}C NMR (Predicted):

Carbon	Chemical Shift (δ , ppm)
-CH ₂ Br	~ 30-35
-OCH ₃	~ 55
Pyridine-C	110 - 165

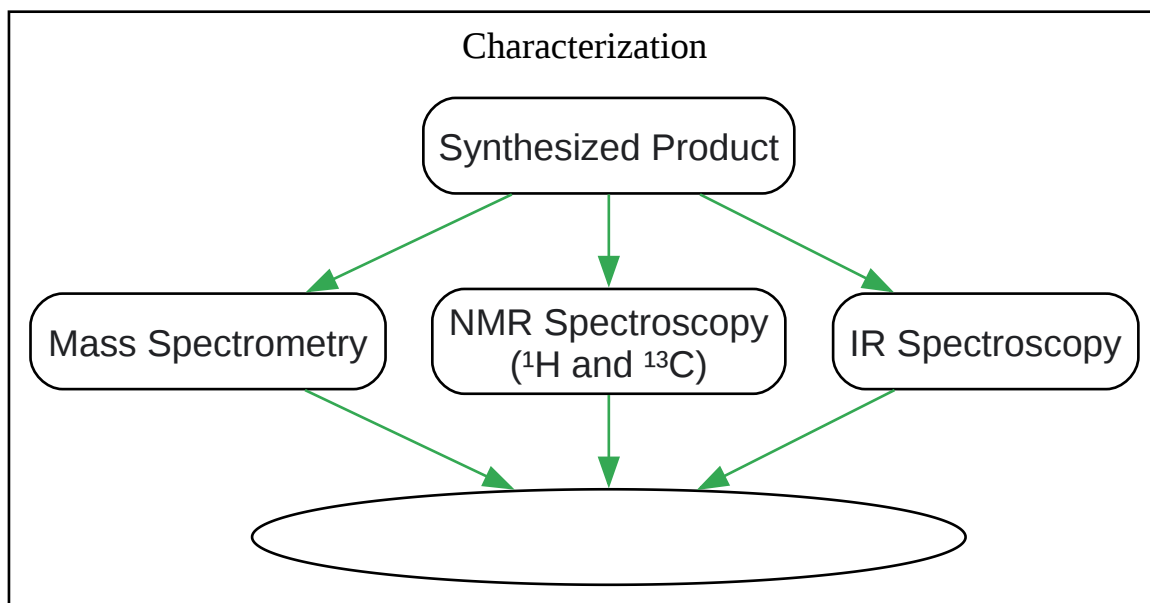
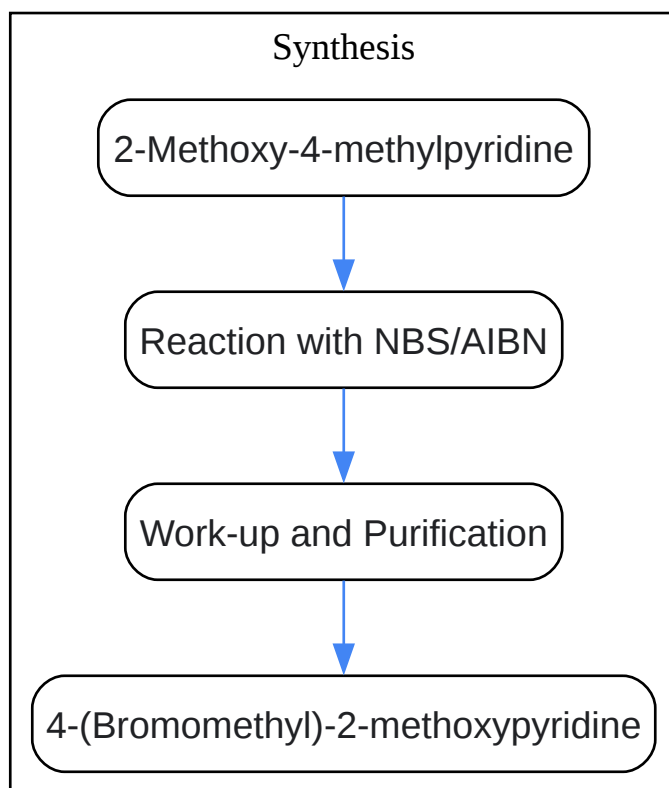
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Expected Absorption Range (cm ⁻¹)
C-H (aromatic)	3000 - 3100
C-H (aliphatic, -CH ₂ Br, -OCH ₃)	2850 - 3000
C=N, C=C (pyridine ring)	1400 - 1600
C-O (methoxy)	1000 - 1300
C-Br	500 - 600

Experimental and Characterization Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes.



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